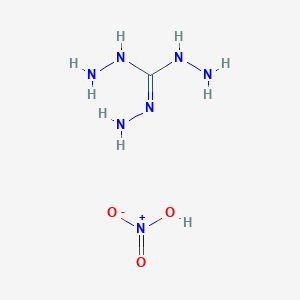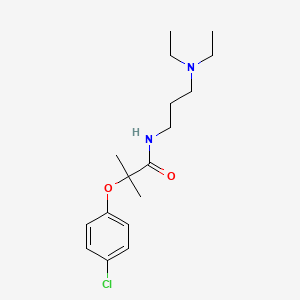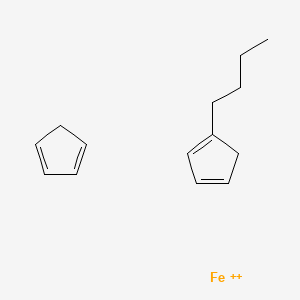
Ferrous; 1-butylcyclopenta-1,3-diene; cyclopenta-1,3-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ferrous; 1-butylcyclopenta-1,3-diene; cyclopenta-1,3-diene is an organometallic compound that features iron (Fe) as its central metal atom. This compound is part of a broader class of compounds known as metallocenes, which are characterized by a metal sandwiched between two cyclopentadienyl anions. The unique structure of this compound allows it to exhibit interesting chemical properties and reactivity, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ferrous; 1-butylcyclopenta-1,3-diene; cyclopenta-1,3-diene typically involves the reaction of iron salts with cyclopentadiene derivatives. One common method is the reaction of iron(II) chloride with 1-butylcyclopenta-1,3-diene and cyclopenta-1,3-diene in the presence of a reducing agent such as sodium or potassium. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the iron center.
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors where the reactants are combined under controlled conditions. The process may include steps such as purification and crystallization to obtain the desired product in high yield and purity. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions
Ferrous; 1-butylcyclopenta-1,3-diene; cyclopenta-1,3-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form iron(III) derivatives.
Reduction: It can be reduced to form iron(I) species.
Substitution: The cyclopentadienyl ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution Reactions: Ligand substitution reactions may involve the use of phosphines or other donor ligands.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iron(III) complexes, while reduction can produce iron(I) species. Substitution reactions can result in a variety of new organometallic compounds with different ligands.
Aplicaciones Científicas De Investigación
Ferrous; 1-butylcyclopenta-1,3-diene; cyclopenta-1,3-diene has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Biology: The compound is studied for its potential use in bioinorganic chemistry, particularly in the modeling of metalloenzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.
Industry: It is used in the production of advanced materials, including conductive polymers and nanomaterials.
Mecanismo De Acción
The mechanism by which ferrous; 1-butylcyclopenta-1,3-diene; cyclopenta-1,3-diene exerts its effects involves the interaction of the iron center with various molecular targets. The cyclopentadienyl ligands provide a stable environment for the iron atom, allowing it to participate in electron transfer reactions and coordinate with other molecules. The specific pathways involved depend on the nature of the reaction and the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
Ferrocene: Another well-known metallocene with iron sandwiched between two cyclopentadienyl anions.
Nickelocene: A similar compound with nickel as the central metal atom.
Cobaltocene: A compound with cobalt as the central metal atom.
Uniqueness
Ferrous; 1-butylcyclopenta-1,3-diene; cyclopenta-1,3-diene is unique due to the presence of the 1-butyl group, which can influence its reactivity and stability. This structural variation allows for fine-tuning of its chemical properties, making it suitable for specific applications that other metallocenes may not be able to achieve.
Propiedades
Fórmula molecular |
C14H20Fe+2 |
|---|---|
Peso molecular |
244.15 g/mol |
Nombre IUPAC |
1-butylcyclopenta-1,3-diene;cyclopenta-1,3-diene;iron(2+) |
InChI |
InChI=1S/C9H14.C5H6.Fe/c1-2-3-6-9-7-4-5-8-9;1-2-4-5-3-1;/h4-5,7H,2-3,6,8H2,1H3;1-4H,5H2;/q;;+2 |
Clave InChI |
AQCAVXIGTCIRJY-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=CC=CC1.C1C=CC=C1.[Fe+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


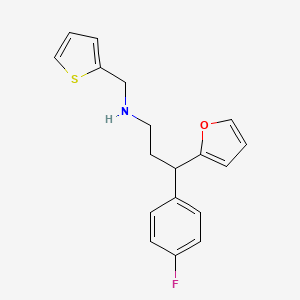
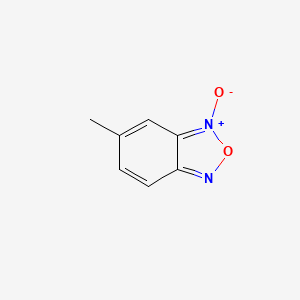
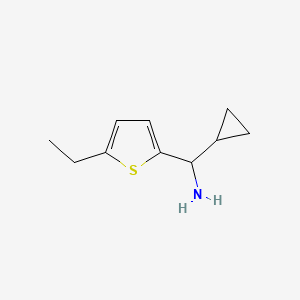
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,4,6-trimethyl-N-(propan-2-yl)benzenesulfonamide](/img/structure/B14144002.png)
![N-{2,2,2-trichloro-1-[({2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}carbamothioyl)amino]ethyl}butanamide](/img/structure/B14144013.png)
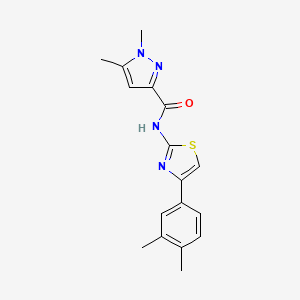
![(4S,11S)-4,11-di(propan-2-yl)-3,6,9,12-tetrazatricyclo[7.3.0.02,6]dodeca-1(12),2-diene](/img/structure/B14144041.png)
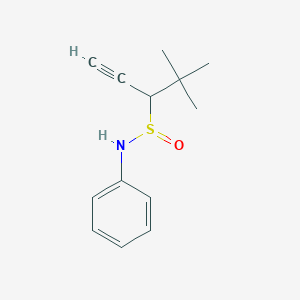
![(3Z)-2-oxo-3-spiro[2,4-dihydroisoquinoline-3,1'-cyclopentane]-1-ylidenepropanehydrazide](/img/structure/B14144049.png)
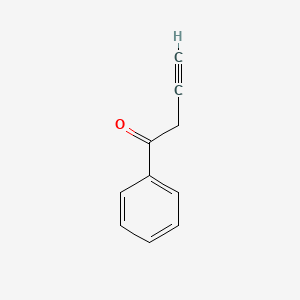
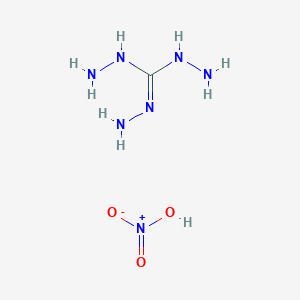
![2-[(3-Methoxybenzyl)amino]-2-oxoethyl 3-fluoro-4-methoxybenzoate](/img/structure/B14144079.png)
